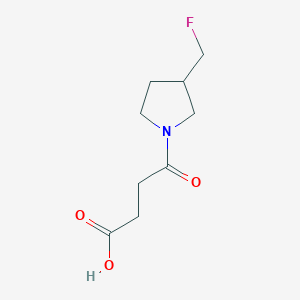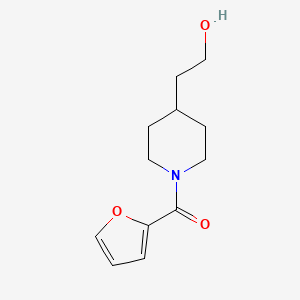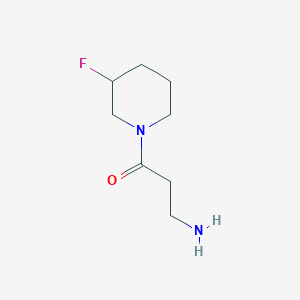
1-(4-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Overview
Description
1-(4-(Fluoromethyl)piperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, commonly referred to as FMEPE, is a synthetic organic compound of the piperidine class. It is a highly versatile molecule that is used in various scientific applications and is known for its ability to interact with various biological systems. FMEPE is a promising compound with potential applications in drug design, chemical synthesis, and biochemistry.
Mechanism of Action
The mechanism of action of FMEPE is not yet fully understood. However, it is known that FMEPE can interact with various biological systems, such as enzymes and receptors. It is believed that FMEPE binds to these systems and alters their activity, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMEPE are not yet fully understood. However, it is known that FMEPE can interact with various biological systems, such as enzymes and receptors. It is believed that FMEPE binds to these systems and alters their activity, leading to a range of physiological and biochemical effects. For example, FMEPE has been shown to modulate the activity of several enzymes, such as cytochrome P450, and to alter the expression of various genes. Additionally, it has been shown to have an effect on the activity of several hormones, such as cortisol and testosterone.
Advantages and Limitations for Lab Experiments
FMEPE is a highly versatile molecule that is used in various scientific applications. Its advantages for laboratory experiments include its low cost, its ease of synthesis, and its ability to interact with various biological systems. However, there are also some limitations to its use in laboratory experiments. For example, its effects on various biological systems are not yet fully understood, and its effects can vary depending on the specific biological system it is interacting with. Additionally, FMEPE is a synthetic compound, and its effects may not be the same as those of naturally occurring compounds.
Future Directions
The potential applications of FMEPE are vast, and there are many potential future directions for research. Some potential future directions include further exploration of its effects on various biological systems, such as enzymes and receptors, and its potential use in drug design. Additionally, further research could be done on the potential applications of FMEPE in biochemistry and chemical synthesis. Finally, further research could be done on the safety and toxicity of FMEPE, as well as its potential side effects.
Scientific Research Applications
FMEPE has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and function of various biological systems, such as enzymes and receptors. It has also been used to study the effects of various drugs on these systems. Additionally, FMEPE has been used as a tool in drug design, as its structure is similar to that of many drugs.
properties
IUPAC Name |
1-[4-(fluoromethyl)piperidin-1-yl]-2-piperidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23FN2O/c14-10-12-3-7-16(8-4-12)13(17)9-11-1-5-15-6-2-11/h11-12,15H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBUANHHWIMQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N2CCC(CC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















